N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various catalytic methods . For instance, gold(I)-catalyzed tandem reactions and interrupted Nazarov cyclization are efficient methods to prepare enantiomerically pure derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient catalysts, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo[3.2.1]octane family with significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A related compound with similar structural features but different functional groups.
Uniqueness
N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific substitution pattern and the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-15-6-7-16(9-11)19(15)17(20)18-14-5-4-12(2)13(3)10-14/h4-5,10,15-16H,1,6-9H2,2-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLPKWFBKAVBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C3CCC2CC(=C)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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